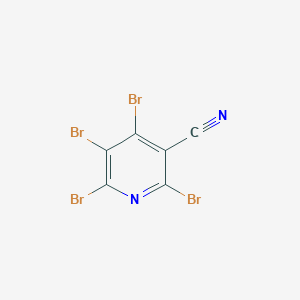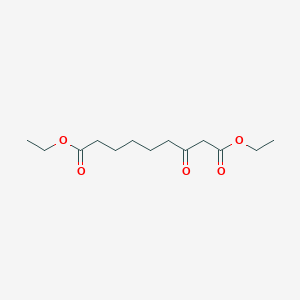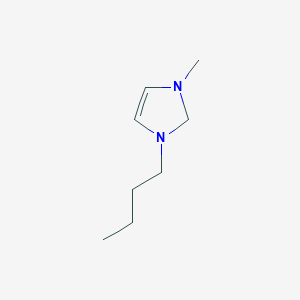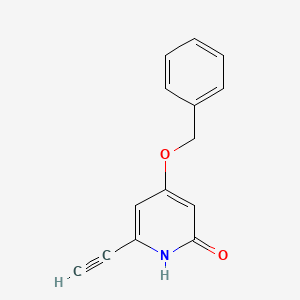
2,4,5,6-Tetrabromonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6-Tetrabromonicotinonitrile: is an organic compound with the molecular formula C6Br4N It is a derivative of nicotinonitrile, where four bromine atoms are substituted at the 2, 4, 5, and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrabromonicotinonitrile typically involves the bromination of nicotinonitrile. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions: 2,4,5,6-Tetrabromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated nicotinonitrile.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated pyridine N-oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Reduction: Reducing agents like zinc dust or sodium borohydride in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Formation of substituted nicotinonitrile derivatives.
Reduction: Formation of partially or fully debrominated nicotinonitrile.
Oxidation: Formation of brominated pyridine N-oxides.
科学的研究の応用
2,4,5,6-Tetrabromonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of flame retardants and other brominated materials due to its high bromine content.
Biological Studies: It is utilized in the study of brominated compounds’ effects on biological systems, including their potential as antimicrobial or anticancer agents.
Chemical Research: The compound is used in mechanistic studies to understand the behavior of brominated pyridines under various chemical conditions.
作用機序
The mechanism of action of 2,4,5,6-Tetrabromonicotinonitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. The bromine atoms can participate in halogen bonding, while the nitrile group can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2,3,5,6-Tetrabromopyridine: Another brominated pyridine derivative with bromine atoms at different positions.
2,4,6-Tribromonicotinonitrile: A related compound with three bromine atoms and a nitrile group.
2,4,5,6-Tetrabromobenzonitrile: A brominated benzonitrile with a similar structure but different aromatic ring.
Uniqueness: 2,4,5,6-Tetrabromonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of four bromine atoms enhances its potential as a flame retardant and its utility in organic synthesis compared to compounds with fewer bromine atoms or different substitution patterns.
特性
分子式 |
C6Br4N2 |
|---|---|
分子量 |
419.69 g/mol |
IUPAC名 |
2,4,5,6-tetrabromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6Br4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8 |
InChIキー |
HPEAIDKBAUSAKQ-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=C(N=C1Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)
![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)







![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)



